N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide is a key intermediate in the synthesis of Nevirapine []. Nevirapine is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and is widely used in the treatment of HIV-1 infection. [] This compound plays a crucial role in the development of antiretroviral therapies and is essential for understanding the chemical pathways involved in Nevirapine synthesis.
N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide is a synthetic organic compound classified as a derivative of nicotinamide. It is notable for its role as an intermediate in the synthesis of Nevirapine, a widely used non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection. The compound features a chloro-substituted pyridine ring and a cyclopropylamino group, which contribute to its unique chemical properties and biological applications.
The synthesis of N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide typically follows a multi-step process:
In industrial settings, optimized reaction conditions are employed to enhance yield and purity, including the use of efficient catalysts and controlled temperature and pressure .
N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide has the molecular formula and a molecular weight of approximately 302.75 g/mol. The structure includes:
The compound's three-dimensional conformation is critical for its interaction with biological targets, particularly in the context of enzyme inhibition .
N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide can participate in various chemical reactions:
The primary reaction involving this compound is its cyclization under basic conditions to form Nevirapine, where the cyclopropylamino group attacks the electrophilic carbon of the nicotinamide carbonyl group .
While N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide itself does not exhibit a specific mechanism of action, it is crucial in synthesizing Nevirapine. Nevirapine acts as a non-nucleoside reverse transcriptase inhibitor by binding to a hydrophobic pocket near the active site of the HIV-1 reverse transcriptase enzyme. This binding induces conformational changes that inhibit the enzyme's polymerase activity, thereby preventing viral replication .
Key physical and chemical properties include:
These properties are significant for its handling and application in laboratory settings .
The primary application of N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide is as an intermediate in the synthesis of Nevirapine, which is essential for antiretroviral therapy in HIV treatment. Its efficient synthesis allows for large-scale production, making it crucial for improving accessibility to HIV treatments . Additionally, ongoing research explores its potential biological activities beyond its role in drug synthesis, focusing on its interactions with various biochemical pathways .
The systematic IUPAC name for the compound is N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide, reflecting its core structural features: a nicotinamide scaffold substituted at the 2-position with a cyclopropylamino group and linked via an amide bond to a 2-chloro-4-methylpyridin-3-yl moiety. Its molecular formula is C₁₅H₁₅ClN₄O, with a molecular weight of 302.76 g/mol [1] [5]. The SMILES notation (CC1=C(NC(=O)C2=C(NC3CC3)N=CC=C2)C(Cl)=NC=C1
) encodes the connectivity, confirming the amide linkage between the pyridine rings and the cyclopropyl attachment [1].
Table 1: Molecular Identifiers
Property | Value |
---|---|
IUPAC Name | N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide |
CAS Registry Number | 133627-47-1 |
Molecular Formula | C₁₅H₁₅ClN₄O |
Molecular Weight | 302.76 g/mol |
SMILES | CC1=C(NC(=O)C2=C(NC3CC3)N=CC=C2)C(Cl)=NC=C1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates atom connectivity and electronic environments. Key proton signals include the cyclopropyl group’s methylene protons (δ 2.25–2.50 ppm) and the methyl group on the pyridine ring (δ 2.35 ppm). Aromatic protons appear between δ 7.50–8.60 ppm, while the amide N–H proton resonates near δ 10.30 ppm. ¹³C NMR reveals the carbonyl carbon at δ 165.0 ppm and distinct aromatic carbons between δ 110–155 ppm [5].
Infrared (IR) Spectroscopy confirms functional groups: a strong carbonyl stretch at 1660–1680 cm⁻¹ (amide C=O), N–H bends at 1550–1580 cm⁻¹, and aromatic C=C stretches near 1600 cm⁻¹. The absence of a broad O–H peak (2500–3300 cm⁻¹) rules out carboxylic acid impurities [1].
Mass Spectrometry (MS) shows a molecular ion peak at m/z 303.0 ([M+H]⁺), with fragmentation patterns including loss of the cyclopropyl group (m/z 246) and cleavage of the amide bond (m/z 154 and 126) [5].
No single-crystal X-ray diffraction data for this compound is available in the search results. However, its structural analog, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide (CAS 133627-46-0), crystallizes as a pale yellow solid with a melting point of 193–197°C [4] [9]. Computational modeling (e.g., density functional theory) predicts that the title compound adopts a near-planar conformation between the nicotinamide ring and the amide bond, while the cyclopropyl group introduces steric constraints that may limit free rotation. The chloro and methyl substituents on the pyridine ring influence crystal packing via halogen bonding and van der Waals interactions [6] [8].
Replacing the cyclopropylamino group with other substituents significantly alters physicochemical properties and biological interactions. Key comparisons include:
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2